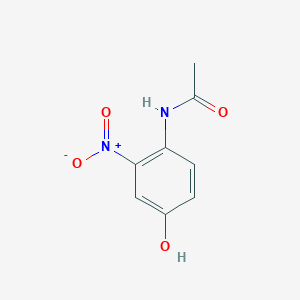

3-NITRO-4-ACETAMIDOPHENOL

Description

The exact mass of the compound N-(4-hydroxy-2-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZKMZSOGAOIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398613 | |

| Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-75-0 | |

| Record name | MLS000757165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-4-acetamidophenol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-acetamidophenol, a fascinating derivative of the widely used analgesic acetaminophen, presents a unique profile of chemical properties and reactivity that makes it a compound of significant interest in medicinal chemistry and organic synthesis. Its formation as a nitration product of acetaminophen, particularly under conditions mimicking biological processes, has spurred investigations into its potential toxicological implications and its utility as a synthetic building block. This guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and potential applications of this compound, tailored for a scientific audience.

Chemical Identity and Physicochemical Properties

This compound is a yellow to dark orange solid at room temperature.[1] Its core structure consists of a phenol ring substituted with a nitro group at position 3, an acetamido group at position 4, and a hydroxyl group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7403-75-0 | [2][3] |

| Molecular Formula | C₈H₈N₂O₄ | [2][3] |

| Molecular Weight | 196.16 g/mol | [2][3] |

| Melting Point | 218-220 °C | [4] |

| Boiling Point (Predicted) | 459.1 ± 40.0 °C | [5] |

| Density (Predicted) | 1.477 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 8.23 ± 0.12 | [5] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Dichloromethane and Ethyl Acetate. | [4][5] |

| Appearance | Yellow to Dark Orange Solid | [5] |

Molecular Structure and Crystallography

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing a nearly planar conformation.[6][7] This planarity is a key feature influencing its intermolecular interactions and crystal packing.

An important structural characteristic is the presence of an intramolecular hydrogen bond between the N-H group of the acetamido moiety and one of the oxygen atoms of the adjacent nitro group.[6] The N—H···O distance is 2.6363 (15) Å.[7] This interaction contributes to the molecule's conformational rigidity.

In the crystalline state, molecules of this compound are linked by intermolecular hydrogen bonds between the hydroxyl group and the oxygen atom of the acetamido group of an adjacent molecule, forming chains.[6]

Table 2: Key Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | C2/c | [7] |

| a (Å) | 9.6643 (3) | [7] |

| b (Å) | 18.5534 (5) | [7] |

| c (Å) | 9.3072 (2) | [7] |

| β (°) | 95.5075 (14) | [7] |

| V (ų) | 1661.03 (7) | [7] |

| Z | 8 | [7] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and fully assigned spectrum is not readily accessible, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be inferred from its structure and data from related compounds. The aromatic region of the ¹H NMR spectrum would be particularly informative, showing distinct signals for the three protons on the benzene ring, with their chemical shifts and coupling constants influenced by the electronic effects of the nitro, hydroxyl, and acetamido groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

-

O-H stretching: A broad band, typically in the region of 3200-3600 cm⁻¹.

-

N-H stretching: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O stretching (amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-O stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-N stretching and N-H bending (amide II): A band in the region of 1515-1570 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 196. The fragmentation pattern would likely involve the loss of the acetyl group, the nitro group, and other characteristic cleavages of the aromatic ring.

Synthesis of this compound

The primary route for the synthesis of this compound is the nitration of acetaminophen (4-acetamidophenol).[1] This reaction is of particular interest as it can occur under physiologically relevant conditions, for instance, in the presence of nitrous acid.[8]

Reaction Mechanism: The Role of N-acetyl-p-benzoquinone imine (NAPQI)

The nitration of acetaminophen to yield the 3-nitro derivative does not follow the typical electrophilic aromatic substitution pattern expected for a phenol. Instead, the mechanism is believed to proceed through the formation of the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][8] NAPQI is a well-known toxic metabolite of acetaminophen.[2][9][10]

The proposed mechanism involves the initial oxidation of acetaminophen to NAPQI. Subsequently, NAPQI, being a potent electrophile, can react with the nitrite ion (NO₂⁻) to form this compound.[6]

Figure 1: Proposed reaction pathway for the formation of this compound from acetaminophen via a NAPQI intermediate.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative method for the synthesis of this compound from acetaminophen.

Materials:

-

Acetaminophen (Paracetamol)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Distilled Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

Procedure:

-

Reaction Setup: In a suitable flask, suspend 5g of acetaminophen in 20 mL of distilled water. Cool the mixture in an ice bath to 0°C.

-

Addition of Reagents: To the cold suspension, add 11.4g of sodium nitrite and stir until it dissolves. While maintaining the temperature at 0°C, slowly add 2 mL of glacial acetic acid. It is crucial to keep the pH of the solution between 4 and 7 during the reaction.

-

Reaction: Allow the reaction to proceed with stirring in the ice bath for approximately 2 hours. The solution will typically change color from yellowish to a deep red.

-

Workup: After the reaction is complete, neutralize any remaining acid by washing the solution with 10 mL of a saturated sodium bicarbonate solution.

-

Extraction: Extract the product from the aqueous layer with three portions of ethyl acetate (e.g., 2 x 10 mL followed by 1 x 15 mL).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Figure 2: A generalized workflow for the laboratory synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable compound in several areas of chemical and pharmaceutical research.

-

Intermediate in Organic Synthesis: Due to its array of functional groups (hydroxyl, acetamido, and nitro), it is a versatile starting material for the synthesis of more complex molecules. For example, it can be a precursor for the synthesis of 4-amino-3-nitrophenol, a compound used in the manufacturing of dyes and some pharmaceuticals.[5] The nitro group can be readily reduced to an amine, providing a pathway to various substituted aminophenols.

-

Pharmacological and Toxicological Studies: As a nitrated metabolite of acetaminophen, this compound is used in comparative studies to understand the mechanisms of acetaminophen-induced hepatotoxicity.[1] By comparing its effects to the parent drug and other metabolites, researchers can gain insights into the role of nitration in the toxicological profile of acetaminophen.

-

Biomarker Research: Its formation under conditions of nitrosative stress suggests that it could potentially serve as a biomarker for inflammatory processes where reactive nitrogen species are generated.[11]

Safety and Handling

Currently, a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its structure and the safety information for related compounds such as 4-amino-3-nitrophenol, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator is recommended for long-term storage.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with a rich chemistry that bridges the fields of drug metabolism, toxicology, and synthetic chemistry. Its formation from acetaminophen via a reactive intermediate highlights the complex biotransformation pathways of common drugs. For the synthetic chemist, its functional group handles offer opportunities for the creation of novel molecules. As research continues, a deeper understanding of the biological roles and synthetic utility of this compound is likely to emerge, further solidifying its importance in the chemical and pharmaceutical sciences.

References

- Dahlin, D. C., Miwa, G. T., Lu, A. Y., & Nelson, S. D. (1984). N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen. Proceedings of the National Academy of Sciences, 81(5), 1327-1331.

- Moore, K. P., & D'Amico, G. (1999). Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity. Hepatology, 29(4), 1013-1014.

- Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2).

- Dahlin, D. C., Miwa, G. T., Lu, A. Y., & Nelson, S. D. (1984). N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen. Proceedings of the National Academy of Sciences of the United States of America, 81(5), 1327–1331.

- Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2), x220201.

- Ohta, T., Oribe, H., Ide, M., & Takitani, S. (1988). Formation of N-acetyl-p-benzoquinone imine, the well-known toxic metabolite of acetaminophen, by the reaction of acetaminophen with nitrite under model stomach conditions. Chemical & pharmaceutical bulletin, 36(11), 4634–4637.

- Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2).

- Potter, D. W., & Hinson, J. A. (1987). Mechanisms of acetaminophen oxidation to N-acetyl-P-benzoquinone imine by horseradish peroxidase and cytochrome P-450. Journal of Biological Chemistry, 262(3), 966-973.

- Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277.

- Ohta, T., Oribe, H., Ide, M., & Takitani, S. (1988). Formation of N-acetyl-p-benzoquinone imine, the well-known toxic metabolite of acetaminophen, by the reaction of acetaminophen with nitrite under model stomach conditions. Chemical & Pharmaceutical Bulletin, 36(11), 4634-4637.

- Matsuno, T., Matsukawa, T., Sakuma, Y., & Kunieda, T. (1989). A new nitration product, this compound, obtained from acetaminophen with nitrous acid. Chemical and Pharmaceutical Bulletin, 37(5), 1422-1423.

- Uppu, R. M., & Squadrito, G. L. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.

- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.

- Aktaş, A. H., Şanlı, N., & Pekcan, G. (2007). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Indian Chemical Society, 84, 1143-1147.

- ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.

- Bonanno, N. M., Sobel, R. G., Roberts, A. G., & Richardson, D. D. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9262.

- Baker, M. T., & Woodcock, S. R. (2014). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 25(8), 1433–1443.

- Puspitasari, F., Lestari, D., & Insanu, M. (2021). The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. Jurnal Ilmiah Farmasi, 10(1), 1-8.

- Royal Society of Chemistry. (n.d.). Supporting information for Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone.

- Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51).

- PubChem. (n.d.). 4-Amino-3-Nitrophenol.

- Avantik. (2013, June 27). Safety Data Sheet.

- Castrol. (2025, September 29). SAFETY DATA SHEET.

- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.

- PDS & MSDS. (n.d.). safety data sheet.

- PubMed. (n.d.). Formation of N-acetyl-p-benzoquinone imine, the well-known toxic metabolite of acetaminophen, by the reaction of acetaminophen with nitrite under model stomach conditions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. This compound CAS#: 7403-75-0 [m.chemicalbook.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of N-acetyl-p-benzoquinone imine, the well-known toxic metabolite of acetaminophen, by the reaction of acetaminophen with nitrite under model stomach conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

3-nitro-4-acetamidophenol CAS number 7403-75-0

An In-Depth Technical Guide to 3-nitro-4-acetamidophenol (CAS 7403-75-0)

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 7403-75-0), a significant nitroaromatic compound derived from the widely used analgesic, acetaminophen. Primarily intended for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, underlying reaction mechanisms, analytical characterization, and key applications. Emphasis is placed on the nuanced synthesis pathway involving the nitration of acetaminophen, which proceeds through a critical N-acetyl-p-benzoquinone imine intermediate. The guide also outlines detailed experimental protocols, safety and handling procedures, and the compound's role as a versatile intermediate in organic synthesis and a tool in toxicological research.

Chemical Identity and Properties

This compound, also known as N-(4-Hydroxy-2-nitrophenyl)acetamide, is a derivative of 4-acetamidophenol (acetaminophen). The introduction of a nitro group at the 3-position significantly alters the electronic and steric characteristics of the parent molecule, making it a subject of academic and industrial interest.[1]

| Property | Value | Source(s) |

| CAS Number | 7403-75-0 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [2][3] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Synonyms | N-(4-Hydroxy-2-nitrophenyl)acetamide, 1-Acetamido-4-hydroxy-2-nitrobenzene, 4-Acetamido-3-nitrophenol, 2-Nitro-4-Hydroxy-Acetanilide | [3][4] |

| Appearance | Yellow crystalline powder | [5] |

| Storage | Store at 2°C - 8°C in a well-closed container |

Synthesis and Reaction Mechanism

The primary and most documented route for synthesizing this compound is the direct nitration of its precursor, 4-acetamidophenol (acetaminophen).[1]

Mechanistic Insight: The Role of the Quinone Imine Intermediate

Unlike typical electrophilic aromatic substitution reactions which might predict nitration at the 2-position, the formation of the 3-nitro isomer proceeds through a distinct and significant mechanism. The reaction of acetaminophen with nitrous acid (generated in situ from sodium nitrite under mildly acidic conditions) first leads to the formation of an N-acetyl-p-benzoquinone imine (NAPQI) intermediate.[6][7][8] NAPQI is a well-known oxidative metabolite of acetaminophen, recognized for its role in hepatotoxicity.[1][7]

This highly reactive quinone imine intermediate then undergoes a Michael-type addition of a nitrite ion (NO₂⁻), which preferentially attacks the 3-position of the ring. Subsequent tautomerization yields the final this compound product.[7] This pathway explains the observed regioselectivity that challenges traditional substitution predictions.[1]

Synthesis Pathway Diagram

Caption: Synthesis of this compound from acetaminophen via a quinone imine intermediate.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of acetaminophen.[6][9]

Materials:

-

5.0 g of 4-acetamidophenol (acetaminophen)

-

11.4 g of sodium nitrite (NaNO₂)

-

20 mL of distilled water

-

2 mL of glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath, magnetic stirrer, beakers, separatory funnel, filtration apparatus

Procedure:

-

Reaction Setup: In a beaker, suspend 5.0 g of acetaminophen in 20 mL of distilled water. Add 11.4 g of sodium nitrite to the suspension.

-

Cooling: Place the beaker in an ice bath and stir the mixture until the temperature equilibrates to approximately 0°C. Maintaining a low temperature is critical to control the reaction rate and minimize the formation of byproducts.

-

Acidification: While vigorously stirring and maintaining the temperature at 0°C, slowly add 2 mL of glacial acetic acid. The acid reacts with sodium nitrite to generate nitrous acid in situ. The pH of the solution should be maintained between 4 and 7.[9]

-

Reaction: Allow the reaction to proceed with continuous stirring in the ice bath for 2-3 hours. The solution's color will typically change from yellowish to a deep red or orange, indicating the formation of the nitro compound.[9]

-

Work-up & Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Neutralize any remaining acid by washing the solution with 10 mL of a saturated sodium bicarbonate solution.

-

Extract the product from the aqueous layer using multiple portions of ethyl acetate (e.g., 2 x 10 mL followed by 1 x 15 mL).[9] The organic layers will contain the desired product.

-

-

Drying and Isolation:

-

Combine the organic extracts.

-

Dry the combined extracts over anhydrous magnesium sulfate to remove residual water.

-

Filter the drying agent.

-

The solvent (ethyl acetate) can be removed using a rotary evaporator to yield the crude product.

-

-

Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a crystalline solid.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires various analytical techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods for separating the product from the starting material and any isomeric byproducts.[1] These techniques are essential for quantifying purity and monitoring reaction progress.

-

Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides definitive molecular weight information (196.16 g/mol ) and fragmentation patterns that confirm the compound's structure. For GC-MS analysis, derivatization of the polar hydroxyl and amino groups using silylating agents (e.g., MSTFA) may be necessary to increase volatility.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (-OH), amide (N-H and C=O), and nitro (-NO₂) groups present in the molecule.

Applications and Research Significance

This compound is more than a simple derivative; it is a valuable compound in several scientific contexts.

-

Chemical Intermediate: Its array of functional groups—hydroxyl, acetamido, and nitro—can be selectively modified, making it a versatile intermediate for synthesizing more complex molecules and potential pharmaceutical agents.[1][2] The nitro group, in particular, is readily reduced to an amine, opening pathways to a different class of derivatives.[1]

-

Toxicological and Pharmacological Research: Because its synthesis involves the NAPQI intermediate, this compound is used in comparative studies to understand the mechanisms of acetaminophen-induced hepatotoxicity.[1] By comparing its biological effects to those of acetaminophen and its non-toxic meta-isomer, researchers can probe the specific roles of metabolic activation and oxidative stress.[1]

-

Derivative Synthesis: The broader family of aminophenol and nitrophenol derivatives is crucial in the development of pharmaceuticals, dyes, and pigments.[5][10][11] Research into compounds like this compound contributes to the fundamental understanding needed to create new molecules with desired biological or material properties.[10][11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. | [12] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [12][14] |

| Storage | Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and acids. | [13] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. | [12] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | [12] |

| First Aid (Ingestion) | If swallowed, rinse mouth and call a poison center or physician if you feel unwell. | [13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound (CAS 7403-75-0) is a compound of significant interest due to its unique synthesis pathway, which is mechanistically linked to the metabolic activation of acetaminophen. Its value as a chemical intermediate and a tool for toxicological research underscores its importance in the fields of organic chemistry and drug development. A thorough understanding of its synthesis, properties, and handling procedures, as detailed in this guide, is crucial for its effective and safe utilization in a research environment.

References

- MDPI. (2020). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][2]-Rearrangement—Oxa-Michael Addition Cascade Reactions.

- MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- VNU University of Science. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.

- Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.

- PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- J-Stage. (1989). A NEW NITRATION PRODUCT, this compound, OBTAINED FROM ACETAMINOPHEN WITH NITROUS ACID.

- Scribd. (n.d.). A New Nitration Product, this compound, Obtained From Acetaminophen With Nitrous Acid.

- Chemsrc. (n.d.). 4-Acetamidophenol | CAS#:103-90-2.

- CiNii Research. (1989). A NEW NITRATION PRODUCT, this compound, OBTAINED FROM ACETAMINOPHEN WITH NITROUS ACID.

- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

- Sciencemadness Discussion Board. (2016). This compound.

- PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study.

- Royal Society of Chemistry. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol.

- Scribd. (n.d.). A New Nitration Product, this compound, Obtained From Acetaminophen With Nitrous Acid | PDF | Nitrite.

- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 7403-75-0 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. nbinno.com [nbinno.com]

- 6. A NEW NITRATION PRODUCT, this compound, OBTAINED FROM ACETAMINOPHEN WITH NITROUS ACID [jstage.jst.go.jp]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis of N-(4-Hydroxy-2-nitrophenyl)acetamide

Introduction

N-(4-Hydroxy-2-nitrophenyl)acetamide is a substituted aromatic compound of significant interest as a versatile intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its molecular structure features a phenol ring substituted with an acetamido group and a nitro group, providing multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis pathway for N-(4-Hydroxy-2-nitrophenyl)acetamide, delving into the reaction mechanism, a detailed experimental protocol, and methods for product characterization. The primary route discussed herein involves the regioselective nitration of N-(4-hydroxyphenyl)acetamide (more commonly known as paracetamol or acetaminophen).

Synthesis Pathway Overview

The synthesis of N-(4-Hydroxy-2-nitrophenyl)acetamide is typically achieved through the electrophilic aromatic substitution of N-(4-hydroxyphenyl)acetamide. A nitrating agent, generated in situ, introduces a nitro group (-NO₂) onto the aromatic ring. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups already present on the ring direct the position of the incoming nitro group.

Caption: Overall synthesis scheme for N-(4-Hydroxy-2-nitrophenyl)acetamide.

Mechanism of Synthesis: Electrophilic Aromatic Substitution

The core of this synthesis is an electrophilic aromatic substitution reaction. The mechanism proceeds in two main stages: the generation of the electrophile and the subsequent attack by the aromatic ring.

-

Generation of the Nitronium Ion: A mixture of concentrated nitric acid and sulfuric acid is commonly used as the nitrating agent. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack and Regioselectivity: The electron-rich aromatic ring of N-(4-hydroxyphenyl)acetamide acts as a nucleophile, attacking the nitronium ion. The existing substituents on the ring dictate the position of this attack. Both the hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups are activating, electron-donating groups, and are ortho, para-directors.[1][2] Since the para position is already occupied by the acetamido group, the incoming electrophile is directed to the positions ortho to the hydroxyl and acetamido groups. The hydroxyl group is a more powerful activating group than the acetamido group, and thus, the substitution occurs predominantly at the position ortho to the hydroxyl group (position 2). Steric hindrance from the somewhat bulky acetamido group can also disfavor substitution at the position ortho to it (position 3).[1] This results in the regioselective formation of N-(4-Hydroxy-2-nitrophenyl)acetamide.[3][4]

Caption: Mechanism of the nitration of N-(4-hydroxyphenyl)acetamide.

Experimental Protocol

This protocol outlines a typical laboratory procedure for the synthesis of N-(4-Hydroxy-2-nitrophenyl)acetamide.

Materials and Reagents:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |

| N-(4-hydroxyphenyl)acetamide | 3.0 g | 151.16 | 0.020 |

| Glacial Acetic Acid | 10 mL | - | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 5 mL | - | - |

| Fuming Nitric Acid (HNO₃) | 3 mL | - | - |

| Crushed Ice/Water | 100 g / 100 mL | - | - |

| Ethanol (for recrystallization) | As needed | - | - |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

The reaction is exothermic; therefore, strict temperature control is crucial.

Procedure:

-

Dissolution of Starting Material: In a 100 mL beaker, dissolve 3.0 g of finely powdered N-(4-hydroxyphenyl)acetamide in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[5]

-

Cooling: Cool the resulting solution in an ice-salt bath to a temperature between 0-5 °C.[6]

-

Addition of Sulfuric Acid: While maintaining the low temperature and with constant stirring, slowly add 5 mL of concentrated sulfuric acid to the solution.

-

Preparation of Nitrating Mixture: In a separate test tube, carefully prepare the nitrating mixture by adding 3 mL of fuming nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the cooled solution of N-(4-hydroxyphenyl)acetamide over a period of 10-15 minutes.[5] It is critical to maintain the reaction temperature below 10 °C during this addition to prevent over-nitration and side reactions.[6]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30-60 minutes.[7]

-

Precipitation of Product: Pour the reaction mixture slowly and with constant stirring into a beaker containing about 100 g of crushed ice. A yellow precipitate of the crude product should form.

-

Isolation and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with several portions of cold water to remove any residual acid.[5]

-

Purification by Recrystallization: Purify the crude N-(4-Hydroxy-2-nitrophenyl)acetamide by recrystallization from a suitable solvent, such as aqueous ethanol. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form purified crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Caption: Experimental workflow for the synthesis of N-(4-Hydroxy-2-nitrophenyl)acetamide.

Characterization of N-(4-Hydroxy-2-nitrophenyl)acetamide

The identity and purity of the synthesized product should be confirmed using various analytical techniques.

| Technique | Expected Result |

| Appearance | Yellow crystalline solid.[8] |

| Melting Point | The literature melting point for N-(4-Hydroxy-2-nitrophenyl)acetamide is in the range of 155-158 °C. A sharp melting point within this range indicates high purity. |

| Thin-Layer Chromatography (TLC) | Using a suitable eluent system (e.g., ethyl acetate/hexane), the purified product should show a single spot with a different Rf value compared to the starting material. |

| Infrared (IR) Spectroscopy | Characteristic peaks should be observed for: O-H stretching (around 3300-3500 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (amide I, around 1660 cm⁻¹), and N-O stretching (nitro group, asymmetric and symmetric bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show distinct signals corresponding to the aromatic protons and the protons of the acetamido and hydroxyl groups. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern. |

Troubleshooting and Optimization

-

Low Yield: This can be due to incomplete reaction or loss of product during workup. Ensure the reaction is allowed to proceed for a sufficient amount of time. During recrystallization, use a minimal amount of hot solvent to avoid excessive loss of product in the mother liquor.

-

Formation of Isomers: While the reaction is highly regioselective for the 2-nitro isomer, trace amounts of the 3-nitro isomer may form.[8] Purification by recrystallization is usually sufficient to remove this impurity, as the isomers often have different solubilities.

-

Dark-colored Product: The formation of a dark, tarry product often indicates that the reaction temperature was too high, leading to oxidation and other side reactions.[7] Strict temperature control, especially during the addition of the nitrating mixture, is paramount.

Conclusion

The synthesis of N-(4-Hydroxy-2-nitrophenyl)acetamide via the nitration of N-(4-hydroxyphenyl)acetamide is a classic and effective example of electrophilic aromatic substitution. By carefully controlling the reaction conditions, particularly temperature, a high yield of the desired product can be obtained with good regioselectivity. The principles of directing group effects are clearly demonstrated in this synthesis, making it a valuable procedure for both pedagogical purposes and for the practical production of this useful chemical intermediate. Proper characterization is essential to confirm the identity and purity of the final product.

References

- Hines, J. B., Deere, J., Martin, S. M., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- Zhang, Y., Zhou, L., & Wu, W. (2010). Regioselective Nitration of Phenols by NaNO3 in Microemulsion.

- Dandia, A., Shati, A. A., Al-Faifi, S., & Khan, A. S. (2014). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Journal of Chemistry, 2014, 1-6. [Link]

- Jayachandran, B., & Ramakrishnan, V. T. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 110(2), 111-119. [Link]

- Rajagopal, R., & Srinivasan, K. V. (2003). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. Letters in Organic Chemistry, 1(1), 54-57. [Link]

- ResearchGate. (n.d.). Scheme 23. Nitration of phenols by nitric acid.

- Deere, J., Martin, S. M., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.

- ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

- Dixit, A., & Sharma, P. K. (2016). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Journal of Medical Pharmaceutical and Allied Sciences, 5(6), 73-77. [Link]

- Dixit, A., & Sharma, P. K. (2016). SYNTHESIS & CHARACTERIZATION OF 4- HYDROXYACETANILIDE STARTING FROM ACETANILIDE. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Sarajevo Journal of Natural and Technical Sciences, 1(1), 1-10. [Link]

- ResearchGate. (n.d.). Nitration reaction and formation of p-nitroacetanilide and o-nitroacetanilide.

- Chemistry M. S. (2020, October 11). Nitration: Preparation of 4-Nitroacetanilide [Video]. YouTube. [Link]

- Semantic Scholar. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide.

Sources

A Technical Guide to the Biological Activity of 3-Nitro-4-Acetamidophenol: From Metabolism to Marker of Nitrative Stress

Abstract

This technical guide provides a comprehensive analysis of 3-nitro-4-acetamidophenol (3N4AP), a nitrated derivative of the common analgesic, acetaminophen (APAP). While structurally similar to its parent compound, 3N4AP possesses distinct biological activities and significance, primarily serving as a stable biomarker for nitrative stress rather than a therapeutic agent. This document details the in vivo formation of 3N4AP, its mechanistic implications in APAP-induced hepatotoxicity, its chemical synthesis, and detailed protocols for its detection. We will explore the causality behind its formation, emphasizing the role of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) and reactive nitrogen species (RNS). This guide is intended for researchers, toxicologists, and drug development professionals investigating drug metabolism, cellular stress pathways, and biomarker discovery.

Introduction: The Significance of a Nitrated Metabolite

Acetaminophen (APAP), known commercially as paracetamol, is a widely used analgesic and antipyretic.[1] Its metabolism is well-characterized, primarily involving glucuronidation and sulfation for safe excretion.[2] However, a minor fraction is oxidized by cytochrome P450 enzymes to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] Under normal therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[3] In cases of overdose, GSH stores are depleted, allowing NAPQI to form covalent bonds with cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and acute liver injury.[1][3]

This compound (also known as 3-nitroacetaminophen or 3NAP) emerges not from a standard metabolic pathway, but as a direct consequence of this toxic cascade under conditions of nitrative stress.[4][5] The presence of reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), during APAP overdose can lead to the nitration of APAP or its metabolites.[1][5][6] Therefore, 3N4AP is not considered a drug but rather a stable end-product and biomarker, indicating the convergence of APAP bioactivation and nitrative stress, a key component of the inflammatory response and cellular damage.[5][6] Understanding the formation and biological implications of 3N4AP provides critical insights into the mechanisms of drug-induced liver injury.

Synthesis and Formation

Chemical Synthesis

For research and analytical purposes, 3N4AP can be synthesized in the laboratory. A common and effective method involves the direct nitration of acetaminophen using sodium nitrite in mildly acidic to neutral conditions.[7][8]

The reaction proceeds via the oxidation of acetaminophen to the NAPQI intermediate, which then undergoes a Michael-type addition of a nitrite ion.[7][8] This mechanism explains the regioselective nitration at the 3-position of the phenol ring, a result that challenges traditional electrophilic substitution predictions.[4][8] Greener electrochemical synthesis approaches have also been developed, offering a more regioselective alternative by oxidizing acetaminophen in the presence of nitrite ions.[7]

In Vivo Biological Formation

The formation of 3N4AP in biological systems is a clear indicator of nitrative stress.[5] It is not a product of enzymatic metabolism but rather a chemical transformation driven by potent nitrating agents.[6]

Key Pathways of In Vivo Formation:

-

Peroxynitrite (ONOO⁻): Formed from the rapid reaction of nitric oxide (NO•) and superoxide (O₂⁻•), peroxynitrite is a powerful oxidant and nitrating agent. During APAP-induced hepatotoxicity, inflammation and mitochondrial dysfunction lead to increased production of both NO• and O₂⁻•, creating a favorable environment for peroxynitrite formation and subsequent protein nitration.[1][9]

-

Myeloperoxidase (MPO) Pathway: In inflammatory conditions, neutrophils are recruited to the site of injury. These cells release myeloperoxidase, which can oxidize nitrite (NO₂⁻) to form nitrating species that react with APAP.[5][6]

-

Reactive Nitrogen Species (RNS): Other RNS, such as those derived from nitrous acid, can also contribute to the formation of 3N4AP.[5][7]

The formation of 3N4AP has been demonstrated in vitro using stimulated human polymorphonuclear neutrophils, which produce the compound when incubated with APAP, confirming the role of inflammatory cells in its genesis.[5]

Mechanism of Biological Relevance: A Marker, Not a Mediator

Unlike the highly reactive NAPQI, 3N4AP is a relatively stable molecule.[5] Its primary biological significance lies in its role as a biomarker for nitrative stress associated with APAP toxicity. The detection of 3N4AP in biological samples provides a specific footprint of RNS activity in the context of APAP metabolism.

The presence of a nitro group (NO₂) significantly alters the electronic properties of the parent acetaminophen molecule.[4] The electron-withdrawing nature of this group can influence molecular interactions, but the predominant focus of research has been on its formation as an indicator of upstream pathological events rather than its own downstream biological effects.[4][10] The core issue in APAP toxicity is the covalent binding of NAPQI and the widespread protein nitration (e.g., of mitochondrial proteins like MnSOD) by peroxynitrite, which leads to cellular dysfunction.[1][9] 3N4AP is a specific, stable byproduct of these nitrating conditions.[5]

Diagram: In Vivo Formation Pathway of this compound

Caption: In vivo formation of 3N4AP from acetaminophen via the toxic NAPQI intermediate under nitrative stress.

Toxicological Profile

The toxicological profile of 3N4AP itself is not as extensively studied as that of its parent compound, APAP. The primary toxic event in APAP overdose is the formation and action of NAPQI.[3][11] However, the conditions that lead to 3N4AP formation—namely, high levels of nitrative stress—are inherently cytotoxic.

Studies on nitroaromatic compounds in general suggest that the nitro group can be a "toxicophore".[10] It can undergo redox reactions within cells, potentially generating toxic intermediates like nitroso and superoxide species that can damage DNA and other macromolecules.[10] However, the concentration of 3N4AP formed in vivo is likely too low to be a primary driver of toxicity compared to the massive protein damage caused by NAPQI and peroxynitrite. Its significance remains as an indicator of these more potent toxic processes.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on established chemical synthesis methods.[7][12]

Objective: To synthesize this compound for use as an analytical standard.

Materials:

-

Acetaminophen (Paracetamol)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Distilled Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve 5g of acetaminophen and 11.4g of sodium nitrite in 20mL of distilled water in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and stir the mixture until the temperature reaches 0°C.

-

Acidification: Slowly add 2mL of glacial acetic acid dropwise to the mixture while maintaining the temperature at 0°C. The pH should be maintained between 4 and 7.

-

Reaction: Allow the reaction to proceed with stirring in the ice bath for 2 hours. The solution will typically change color from yellow to a deep red.

-

Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Wash the solution with 10mL of saturated NaHCO₃ solution to neutralize excess acid.

-

Extract the aqueous layer with three portions of ethyl acetate (e.g., 2 x 10mL, 1 x 15mL).

-

Drying & Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Remove the ethyl acetate using a rotary evaporator to yield the crude product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystalline this compound.

Validation: The identity and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, Mass Spectrometry, and Melting Point analysis.

Diagram: Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the laboratory synthesis and analytical validation of this compound.

Protocol: Detection of 3N4AP in Biological Samples (HPLC)

Objective: To quantify 3N4AP in plasma or tissue homogenates as a biomarker of nitrative stress.

Materials:

-

Biological sample (plasma, liver tissue homogenate)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid or Trifluoroacetic Acid (TFA)

-

Water, HPLC grade

-

Synthesized 3N4AP standard

-

HPLC system with UV or Mass Spectrometry (LC-MS) detector

-

C18 reverse-phase column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

-

-

Standard Curve Preparation: Prepare a series of dilutions of the synthesized 3N4AP standard in the same matrix (e.g., control plasma) to create a standard curve for quantification.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 10-15 minutes, hold, and then re-equilibrate. (This must be optimized for the specific system).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at a wavelength determined by the UV spectrum of 3N4AP, or preferably, a mass spectrometer for higher specificity and sensitivity.

-

-

Data Analysis: Identify the 3N4AP peak by comparing its retention time to the pure standard. Quantify the amount in the sample by interpolating its peak area against the standard curve.

Future Research Directions

While the role of 3N4AP as a biomarker is established, several areas warrant further investigation:

-

Quantitative Correlation: Establishing a precise quantitative relationship between the levels of 3N4AP in plasma or urine and the extent of liver injury.

-

Subtle Biological Activities: Investigating whether 3N4AP, at physiological concentrations, has any subtle modulatory effects on cellular signaling pathways, beyond being a passive marker.

-

Broader Applicability: Exploring the formation of 3N4AP in other pathological conditions characterized by high nitrative stress, even in the absence of APAP overdose, to validate its specificity.

Conclusion

This compound is a molecule of significant toxicological and clinical interest. It is not a therapeutic agent but a specific and stable chemical footprint of the dangerous intersection between the bioactivation of acetaminophen and the onset of severe nitrative stress. Its formation via the reactive NAPQI intermediate underpins its utility as a biomarker for acetaminophen-induced hepatotoxicity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and scientists to synthesize, detect, and understand the biological relevance of this important compound in the fields of toxicology, drug metabolism, and oxidative stress research.

References

- Matsuno, T., Matsukawa, T., Sakuma, Y., & Kunieda, T. (1989). A NEW NITRATION PRODUCT, this compound, OBTAINED FROM ACETAMINOPHEN WITH NITROUS ACID. Chemical and Pharmaceutical Bulletin, 37(5), 1422-1424.

- Agarwal, R., Hennings, L., Rafferty, T. M., Letzig, L. G., McCullough, S. S., James, L. P., & Hinson, J. A. (2011). Robust protein nitration contributes to acetaminophen-induced mitochondrial dysfunction and acute liver injury. Journal of Pharmacology and Experimental Therapeutics, 337(1), 110-118.

- Sciencemadness Discussion Board. (2016). This compound.

- Hurst, J. K., & Lymar, S. V. (2000). Nitrating reactive nitric oxygen species transform acetaminophen to 3-nitroacetaminophen. Chemical Research in Toxicology, 13(9), 891-899.

- Agarwal, R., MacMillan-Crow, L. A., Rafferty, T. M., Hinson, J. A., & James, L. P. (2004). Acetaminophen-induced hepatotoxicity and protein nitration in neuronal nitric-oxide synthase knockout mice. Journal of Pharmacology and Experimental Therapeutics, 311(2), 549-555.

- Hurst, J. K., & Lymar, S. V. (2000). Nitrating reactive nitric oxygen species transform acetaminophen 3-nitroacetaminophen. Chemical Research in Toxicology, 13(9), 891-899.

- Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Taylor & Francis Online.

- LITFL. (2020). Paracetamol toxicity.

- Scribd. (n.d.). A New Nitration Product, this compound, Obtained From Acetaminophen With Nitrous Acid.

- Mazaleuskaya, L. L., Theken, K. N., Gong, L., Thorn, C. F., FitzGerald, G. A., Altman, R. B., & Klein, T. E. (2015). PharmGKB summary: pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 25(8), 416-426.

- Wikipedia. (n.d.). Paracetamol poisoning.

- Tellez-Vazquez, A., & Bautista, E. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 720.

Sources

- 1. Robust protein nitration contributes to acetaminophen-induced mitochondrial dysfunction and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitrating reactive nitric oxygen species transform acetaminophen to 3-nitroacetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. A NEW NITRATION PRODUCT, this compound, OBTAINED FROM ACETAMINOPHEN WITH NITROUS ACID [jstage.jst.go.jp]

- 8. scribd.com [scribd.com]

- 9. Acetaminophen-induced hepatotoxicity and protein nitration in neuronal nitric-oxide synthase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 12. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide on 3-nitro-4-acetamidophenol as a Nitration Product of Acetaminophen

<

A Senior Application Scientist's Synthesis of Core Principles, Practical Methodologies, and Toxicological Significance

Abstract

This technical guide provides a comprehensive examination of 3-nitro-4-acetamidophenol, a significant nitration product of the widely used analgesic, acetaminophen (paracetamol). Addressed to researchers, scientists, and professionals in drug development, this document delves into the chemical synthesis, mechanistic pathways of formation, analytical characterization, and the toxicological implications of this nitrated metabolite. By integrating foundational chemical principles with detailed experimental protocols and highlighting its role as a biomarker for nitrosative stress, this guide serves as an essential resource for understanding the broader implications of acetaminophen metabolism and its potential for inducing cellular damage.

Introduction: The Significance of Acetaminophen Nitration

Acetaminophen (N-acetyl-p-aminophenol, APAP) is a cornerstone of analgesic and antipyretic therapy worldwide.[1] While generally safe at therapeutic doses, APAP overdose is a leading cause of drug-induced liver injury (DILI) and acute liver failure (ALF).[2][3][4][5] The hepatotoxicity of APAP is primarily attributed to its metabolic activation by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][6][7] Under conditions of oxidative and nitrosative stress, which can be exacerbated during APAP overdose, the parent molecule can undergo nitration, leading to the formation of this compound.[6][8]

The introduction of a nitro group onto the aromatic ring of acetaminophen significantly alters its chemical and biological properties.[9] This guide will explore the multifaceted nature of this compound, from its synthesis in the laboratory to its formation in vivo and its role as a potential indicator of cellular distress.

Mechanistic Insights into the Formation of this compound

The formation of this compound from acetaminophen is a fascinating deviation from typical electrophilic aromatic substitution, which would predict nitration at the ortho position to the activating hydroxyl group. The accepted mechanism suggests a more complex pathway involving the NAPQI intermediate.[8][9]

Under conditions of nitrosative stress, characterized by an abundance of reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻), acetaminophen can be oxidized to NAPQI.[6][10] Peroxynitrite, formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻•), is a potent nitrating agent.[6][11][12] The subsequent reaction of NAPQI with RNS leads to the regioselective addition of a nitro group at the 3-position of the aromatic ring, yielding this compound.[8]

This pathway is particularly relevant in the context of APAP-induced hepatotoxicity, where mitochondrial dysfunction leads to increased production of both superoxide and nitric oxide, creating a favorable environment for peroxynitrite formation and subsequent protein nitration.[6][7][10][13][14]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Accurate identification and quantification of this compound are paramount for research. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for the separation and quantification of this compound from acetaminophen and other related impurities. [9]These techniques offer excellent resolution, sensitivity, and reproducibility.

| Technique | Stationary Phase | Mobile Phase | Detection |

| HPLC/UPLC | C18 or mixed-mode C18/SCX | Gradient elution with a mixture of phosphate buffer and methanol/acetonitrile | UV-Vis or Mass Spectrometry (MS) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound. [9]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton, with chemical shifts and coupling patterns confirming the substitution pattern on the aromatic ring. [9]* ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, providing information on the chemical environment of each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present, such as the hydroxyl (-OH), amide (N-H and C=O), and nitro (-NO₂) groups.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can aid in its identification.

Toxicological Relevance and Role as a Biomarker

The formation of this compound is not merely a chemical curiosity; it has significant toxicological implications and serves as a valuable biomarker.

Contribution to Acetaminophen-Induced Hepatotoxicity

The nitration of acetaminophen is intrinsically linked to the oxidative and nitrosative stress that characterizes APAP-induced liver injury. [6][13]The formation of this compound is an indicator of the presence of damaging reactive nitrogen species. While the direct toxicity of this compound itself is a subject of ongoing research, its formation signifies a cellular environment where vital proteins and other biomolecules are also susceptible to nitration and oxidative damage. [6][9][13]This nitrative stress can lead to the inactivation of critical enzymes, such as manganese superoxide dismutase (MnSOD), further perpetuating mitochondrial dysfunction and cellular injury. [7][14]

A Biomarker for Nitrosative Stress

The detection of this compound in biological samples can serve as a biomarker for in vivo nitrosative stress. [15][16][17][18]Its presence indicates an overproduction of reactive nitrogen species that have overwhelmed the cell's antioxidant defenses. Monitoring the levels of this nitrated metabolite can provide valuable insights into the progression of APAP-induced liver injury and could potentially be used to evaluate the efficacy of therapeutic interventions aimed at mitigating nitrosative stress.

Conclusion

This compound is a critically important derivative of acetaminophen that bridges the fields of synthetic chemistry, analytical science, and toxicology. A thorough understanding of its formation, synthesis, characterization, and biological significance is essential for researchers and drug development professionals working with acetaminophen and investigating its mechanisms of toxicity. This guide has provided a detailed overview of these key aspects, offering both the theoretical framework and practical methodologies necessary for the comprehensive study of this nitrated metabolite. Further research into the specific toxicological properties of this compound and its utility as a clinical biomarker is warranted and holds the potential to improve our understanding and management of acetaminophen-induced liver injury.

References

- Matsuno, T., Matsukawa, T., Sakuma, Y., & Kunieda, T. (1989). A NEW NITRATION PRODUCT, this compound, OBTAINED FROM ACETAMINOPHEN WITH NITROUS ACID. Chemical & Pharmaceutical Bulletin, 37(5), 1422-1423.

- Umar, S. (n.d.). Synthesis of Paracetamol. Quora.

- Chemical Education Xchange. (2001). Nitration of Acetaminophen. Journal of Chemical Education.

- Hinson, J. A., Reid, A. B., McCullough, S. S., & James, L. P. (2004). Acetaminophen‐Induced Hepatotoxicity: Role of Metabolic Activation, Reactive Oxygen/Nitrogen Species, and Mitochondrial Permeability Transition. Drug Metabolism Reviews, 36(3-4), 805-822.

- Bajt, M. L., Knight, T. R., Lemasters, J. J., & Jaeschke, H. (2004). Reactive Nitrogen Species in Acetaminophen-Induced Mitochondrial Damage and Toxicity in Mouse Hepatocytes: A Cautionary Note on the Impact of Cell Culture Conditions. Chemical Research in Toxicology, 17(8), 1132-1140.

- Agarwal, R., MacMillan-Crow, L. A., Rafferty, T. M., Saba, H., Roberts, D. W., & Hinson, J. A. (2011). Robust protein nitration contributes to acetaminophen-induced mitochondrial dysfunction and acute liver injury. Journal of Pharmacology and Experimental Therapeutics, 337(1), 119-128.

- Scribd. (n.d.). Nitration of Paracetamol.

- Sciencemadness Discussion Board. (2016). This compound.

- Wikipedia. (n.d.). Paracetamol.

- Agarwal, R., Hennings, L., Rafferty, T. M., Letzig, L. G., McCullough, S. S., James, L. P., & Hinson, J. A. (2012). Acetaminophen-induced hepatotoxicity and protein nitration in neuronal nitric-oxide synthase knockout mice. Journal of Pharmacology and Experimental Therapeutics, 340(1), 134-142.

- Khan Academy. (n.d.). Nitration of Phenols.

- Haley, S. (2021). The Chemistry of Paracetamol. Stamford School.

- ARC Journals. (2022). Comparative Accuracy of Titrimetry and Spectroscopic Methods for the Quantitative Assay of Various Commercially Available acetaminophen Products in.

- Agarwal, R., Hennings, L., Rafferty, T. M., Letzig, L. G., McCullough, S. S., James, L. P., & Hinson, J. A. (2012). Acetaminophen-induced hepatotoxicity and protein nitration in neuronal nitric-oxide synthase knockout mice. The Journal of pharmacology and experimental therapeutics, 340(1), 134–142.

- NileRed. (2016, December 15). Aspirin to Acetaminophen - Part 4 of 6: Mono-nitration of Phenol [Video]. YouTube.

- Chiron, S., Gomez, E., & Fenet, H. (2010). Nitration processes of acetaminophen in nitrifying activated sludge. Environmental Science & Technology, 44(1), 284-290.

- Chiron, S., Gomez, E., & Fenet, H. (2010). Nitration Processes of Acetaminophen in Nitrifying Activated Sludge. ResearchGate.

- PubChem. (n.d.). 3-Amino-4-nitrophenol.

- Chemistry LibreTexts. (2020). Synthesis of Acetaminophen (Experiment).

- Ishida, Y., et al. (2002). Role of nitric oxide in hepatic microvascular injury elicited by acetaminophen in mice. Journal of Leukocyte Biology, 72(4), 696-704.

- CiNii Research. (1989). A NEW NITRATION PRODUCT, this compound, OBTAINED FROM ACETAMINOPHEN WITH NITROUS ACID.

- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

- Green Chemistry. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Royal Society of Chemistry.

- Bogireddy, N., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 317, 115292.

- Kamal, H., et al. (2020). 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases. International Journal of Neuroscience, 130(10), 1047-1062.

- ResearchGate. (2020). 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases.

- Lelli, A. M., et al. (2020). Novel Therapeutic Approaches Against Acetaminophen-induced Liver Injury and Acute Liver Failure. Frontiers in Pharmacology, 11, 856.

- Bottari, C., et al. (2016). Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches. Journal of Cachexia, Sarcopenia and Muscle, 7(5), 535-544.

- Yan, M., et al. (2022). Advances in the study of acetaminophen-induced liver injury. Frontiers in Pharmacology, 13, 982672.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- Călinescu, O., Badea, I. A., Vlădescu, L., Meltzer, V., & Pincu, E. (2011). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 49(7), 527-533.

- PubChem. (n.d.). Process for the purification of p-aminophenol.

- Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol.

- Hasan, H. (2013). 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions. Human Immunology, 74(10), 1362-1368.

- National Genomics Data Center. (n.d.). Acetaminophen-induced acute liver injury in mice.

- Lee, W. M. (2017). Drug-induced acute liver failure. Clinics in Liver Disease, 21(1), 1-13.

- Google Patents. (n.d.). FR3109581A1 - Continuous paracetamol synthesis process.

Sources

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. Novel Therapeutic Approaches Against Acetaminophen-induced Liver Injury and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 4. Acetaminophen-induced acute liver injury in mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Acetaminophen-Induced Hepatotoxicity and Protein Nitration in Neuronal Nitric-Oxide Synthase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A NEW NITRATION PRODUCT, this compound, OBTAINED FROM ACETAMINOPHEN WITH NITROUS ACID [jstage.jst.go.jp]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitration processes of acetaminophen in nitrifying activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Robust protein nitration contributes to acetaminophen-induced mitochondrial dysfunction and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetaminophen-induced hepatotoxicity and protein nitration in neuronal nitric-oxide synthase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of 3-Nitro-4-Acetamidophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of 4-acetamidophenol (acetaminophen or paracetamol) to form 3-nitro-4-acetamidophenol is a cornerstone reaction in medicinal chemistry, often serving as a critical step in the synthesis of various pharmaceutical intermediates. This guide provides an in-depth exploration of the underlying mechanism, the regiochemical outcomes, and a validated experimental protocol. By elucidating the principles of electrophilic aromatic substitution as applied to this specific polysubstituted benzene ring, this document aims to equip researchers with the foundational knowledge and practical insights required for successful and optimized synthesis.

Introduction: The Significance of 4-Acetamidophenol and Its Nitration

4-Acetamidophenol, widely known as acetaminophen or paracetamol, is a ubiquitous analgesic and antipyretic drug.[1] Beyond its direct therapeutic use, its chemical structure—a benzene ring activated by two ortho-, para-directing groups—makes it a valuable starting material for more complex molecules. The targeted introduction of a nitro group (–NO₂) onto this aromatic core via electrophilic aromatic substitution dramatically enhances its synthetic versatility. The resulting product, this compound, is a key precursor for the synthesis of aminophenol derivatives, which are integral components in various drug development pipelines.

The reaction's success hinges on a precise understanding of the directing effects of the hydroxyl (–OH) and acetamido (–NHCOCH₃) groups to achieve the desired regioselectivity.

The Core Mechanism: Electrophilic Aromatic Substitution

The formation of this compound is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[2] The process can be dissected into two primary stages: the generation of a potent electrophile and the subsequent attack by the electron-rich aromatic ring.

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[3][4][5] Sulfuric acid, being the stronger acid, protonates the nitric acid.[4][6] This is followed by the loss of a water molecule to yield the highly electrophilic nitronium ion.[2][6]

Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

This acid-base reaction is fundamental to creating an electrophile powerful enough to disrupt the aromaticity of the benzene ring.[4]

Regioselectivity: Directing Effects of the Hydroxyl and Acetamido Groups

The position of nitration on the 4-acetamidophenol ring is dictated by the two existing substituents: the hydroxyl (–OH) group at C1 and the acetamido (–NHCOCH₃) group at C4.

-

Activating Nature: Both –OH and –NHCOCH₃ are powerful activating groups. They donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[7]

-

Directing Effects: Both are ortho-, para-directing groups. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

On the 4-acetamidophenol ring, the positions are analyzed as follows:

-

Positions C2 and C6: Ortho to the –NHCOCH₃ group and meta to the –OH group.

-

Positions C3 and C5: Ortho to the –OH group and meta to the –NHCOCH₃ group.

The hydroxyl group is one of the most strongly activating ortho-, para-directors. The acetamido group is also a strong activator, though slightly less so than the hydroxyl group due to the electron-withdrawing character of the adjacent carbonyl group. The reaction's regioselectivity is therefore a competition between these directing influences. The nitration occurs predominantly at the 3-position , which is ortho to the powerfully activating hydroxyl group. This outcome highlights the dominant directing effect of the hydroxyl group in this specific electrophilic substitution reaction.

The Mechanistic Steps of Nitration

The core reaction proceeds via the canonical three-step EAS mechanism.

-

Electrophilic Attack: The π-electron system of the activated benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). This step breaks the aromaticity of the ring and forms a new carbon-nitrogen bond.

-

Formation of the Sigma Complex (Arenium Ion): The attack results in a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the site of attack.

-

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group.[3] This collapses the sigma complex, restores the stable aromatic system, and yields the final product, this compound.

Below is a diagram illustrating the overall workflow of this synthesis.

The detailed mechanism, including the critical sigma complex intermediate, is visualized below.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Safety Precautions: This procedure involves the use of concentrated and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All operations must be performed within a certified chemical fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purpose |

| 4-Acetamidophenol (Paracetamol) | 151.16 | 5.0 g | Starting Material |

| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 10 mL | Catalyst |